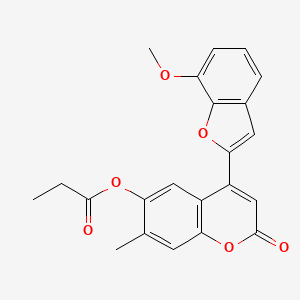
1-((1-methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP has a unique chemical structure that allows it to interact with specific receptors in the brain and produce a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Aurora Kinase Inhibitor
This compound is related to a group of compounds used to inhibit Aurora A kinase, which is crucial in the development of new cancer treatments. Aurora kinases are essential for cell division, and their inhibition can halt the proliferation of cancer cells. Although the exact compound isn't directly mentioned, similar structures have shown promise in this area, highlighting the potential utility of this chemical in cancer research (ロバート ヘンリー,ジェームズ, 2006).
Cannabinoid Receptor Antagonists
Research into pyrazole derivatives, including structures related to "1-((1-methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine," has led to the discovery of potent cannabinoid receptor antagonists. These compounds are valuable for studying the cannabinoid system and could lead to the development of treatments for conditions exacerbated by cannabinoids (R. Lan et al., 1999).
Dopamine D4 Receptor Ligands
Compounds with structures similar to the query chemical have been identified as ligands for the human dopamine D4 receptor, indicating potential applications in the study and treatment of psychiatric disorders. The selective affinity for dopamine receptors could help in designing drugs with fewer side effects for conditions like schizophrenia and bipolar disorder (M. Rowley et al., 1997).
Synthesis and Characterization of Novel Compounds
A study reported the synthesis of novel compounds by incorporating pyrazole moieties, showcasing the chemical versatility and potential applications of this chemical structure in creating new materials with potential antimicrobial, antituberculosis, and antimalarial activities (Piyush N. Kalaria et al., 2014).
Molecular Interaction Studies
Investigations into the molecular interactions of compounds structurally related to "this compound" with cannabinoid receptors have provided insights into the steric and electrostatic requirements for receptor binding. Such studies are fundamental in drug design, allowing for the development of more targeted and effective therapeutic agents (J. Shim et al., 2002).
Propriétés
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-4-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c1-16-7-9(6-15-16)8-17-4-2-10(3-5-17)11(12,13)14/h6-7,10H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJLZDZJKBIVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3-bromo-4-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2836275.png)

![3-(3,4-dimethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2836279.png)
![4-(1,1-dioxothiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2836282.png)



![3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![4-[2-(2-Methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine](/img/structure/B2836294.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2836295.png)
![4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2836296.png)

